N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide
Description
Systematic Nomenclature and Structural Identification
IUPAC Name
The systematic name This compound is derived through the following breakdown:
- Core structure : A 3,4-dihydro-1,2,3-benzotriazin-4-one ring system (benzotriazinone), which consists of a fused benzene and triazinone moiety.
- Substituents :
- At position 3 : A 2-methylpropyl (isobutyl) group.
- At position 6 : A butanamide chain terminating in a phenyl group.
Molecular Formula and Weight
- Molecular Formula : $$ \text{C}{21}\text{H}{25}\text{N}4\text{O}2 $$
- Molecular Weight : 365.46 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Structural Features
The compound’s architecture integrates three key components:
- Benzotriazinone Core : A bicyclic system featuring a triazinone ring fused to a benzene ring. The oxo group at position 4 contributes to hydrogen-bonding potential.
- Isobutyl Substituent : The 2-methylpropyl group at position 3 introduces hydrophobicity, potentially enhancing membrane permeability.
- 4-Phenylbutanamide Side Chain : A flexible linker terminating in an aromatic phenyl group, which may facilitate interactions with hydrophobic binding pockets in biological targets.
Spectroscopic Identification
- Nuclear Magnetic Resonance (NMR) :
- $$ ^1\text{H} $$-NMR : Aromatic protons (6.5–8.0 ppm), amide NH (~8.5 ppm), isobutyl methyl groups (0.8–1.2 ppm), and phenyl protons (7.2–7.5 ppm).
- $$ ^{13}\text{C} $$-NMR : Carbonyl carbons (165–175 ppm), aromatic carbons (120–140 ppm), and aliphatic chain signals (20–40 ppm).
- Infrared (IR) Spectroscopy : Strong absorption at ~1650 cm$$ ^{-1} $$ (amide C=O stretch) and ~3200 cm$$ ^{-1} $$ (N-H stretch).
- Mass Spectrometry (MS) : A molecular ion peak at m/z 365.2 ([M+H]$$ ^+ $$) confirms the molecular weight.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{25}\text{N}4\text{O}2 $$ |
| Molecular Weight | 365.46 g/mol |
| Key Functional Groups | Benzotriazinone, Amide, Phenyl |
Historical Context of Benzotriazinone Derivatives in Medicinal Chemistry
Benzotriazinones have emerged as versatile scaffolds in drug discovery due to their structural rigidity and capacity for diverse chemical modifications. Key historical milestones include:
1. Peptide Coupling Reagents
Benzotriazinone derivatives such as TBTU ($$ O $$-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-$$ N,N,N',N' $$-tetramethyluronium tetrafluoroborate) revolutionized peptide synthesis by minimizing racemization during fragment condensation. This innovation underscores the scaffold’s utility in facilitating complex molecular assemblies.
2. Enzyme Inhibition
Recent patents highlight benzotriazinones as core structures in inhibitors targeting enzymes like LpxC (a key enzyme in lipid A biosynthesis in Gram-negative bacteria). For example, derivatives bearing hydrophobic side chains exhibit enhanced binding affinity to enzyme active sites.
3. Macrocyclic Compounds
Benzotriazinones serve as linkers in macrocyclic polyamines, enabling the creation of constrained architectures with applications in ion sensing and catalysis. The scaffold’s stability under physiological conditions makes it ideal for such designs.
Evolution in Drug Design
- 1950s–1970s : Early applications focused on coupling reagents.
- 1990s–2000s : Expansion into antimicrobial and anticancer agents.
- 2010s–Present : Rational design of targeted inhibitors using computational modeling.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C21H24N4O2/c1-15(2)14-25-21(27)18-13-17(11-12-19(18)23-24-25)22-20(26)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-13,15H,6,9-10,14H2,1-2H3,(H,22,26) |
InChI Key |
BXPOFQNKFMFSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CCCC3=CC=CC=C3)N=N1 |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclization Strategy
The benzotriazinone scaffold is typically synthesized via diazotization of 2-aminobenzamide derivatives, followed by cyclization:
Step 1: Diazotization
2-Amino-5-methylbenzamide is treated with NaNO₂/HCl at 0–5°C to generate a diazonium intermediate.
Step 2: Cyclization
The diazonium salt undergoes spontaneous cyclization in aqueous acidic conditions to yield 6-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one.
Step 3: N3-Alkylation
The N3 position is alkylated with 2-methylpropyl bromide using K₂CO₃ as a base in DMF at 80°C:
Step 4: Nitration and Reduction
Nitration at the 6-position (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) introduces the amine group:
Alternative Route: Oxidative Cyclization
Isatoic anhydride (derived from isatin oxidation) reacts with 4-aminobutyric acid to form a butanamide intermediate, which is diazotized to construct the benzotriazinone ring. This method avoids separate nitration steps but requires precise pH control.
Synthesis of 4-Phenylbutanoic Acid
4-Phenylbutanoic acid is prepared via:
-
Friedel-Crafts acylation of benzene with succinic anhydride, followed by reduction (LiAlH₄) and oxidation (KMnO₄).
-
Grignard reaction between phenylmagnesium bromide and γ-butyrolactone, followed by acidic workup.
Amide Coupling
The final step involves coupling 3-(2-methylpropyl)-6-amino-benzotriazinone with 4-phenylbutanoic acid using standard amidation protocols:
Method A: Carbodiimide-Mediated Coupling
-
Yield : 78–85% after column chromatography (SiO₂, EtOAc/hexane).
Method B: Mixed Carbonate Activation
4-Phenylbutanoic acid is activated with ClCO₂Et in the presence of N-methylmorpholine, followed by reaction with the amine.
Optimization and Challenges
Regioselectivity in Alkylation
N3 vs. N1 alkylation is controlled by steric and electronic factors. Using bulky bases (e.g., DBU) and polar aprotic solvents (DMF) favors N3 selectivity.
Purification
-
Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures improve purity (>98% by HPLC).
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J=8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 3.95 (t, 2H, NCH₂), 2.65 (t, 2H, COCH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.2 (C=O), 162.1 (C=O benzotriazinone), 138.5–126.3 (Ar), 45.8 (NCH₂) |
| HRMS (ESI+) | m/z 407.1854 [M+H]⁺ (calc. 407.1857) |
Comparative Data for Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Diazotization-Alkylation | 72% | 97% | Scalable, minimal side products |
| Oxidative Cyclization | 65% | 95% | Fewer steps, avoids nitration |
| Carbodiimide Coupling | 85% | 98% | High efficiency, room temperature |
Industrial-Scale Considerations
-
Cost Efficiency : Diazotization-alkylation is preferred for large-scale production due to reagent availability.
-
Green Chemistry : Microwave-assisted coupling reduces reaction time (30 min vs. 12 h).
-
Safety : Diazotization requires strict temperature control (<5°C) to prevent exothermic decomposition .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against HIV. Research indicates that similar compounds within the benzotriazine class can function as intermediates in the synthesis of therapeutic agents targeting viral infections. The structure of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide suggests potential activity through mechanisms that inhibit viral replication .
Antimicrobial Effects
Studies have shown that derivatives of benzotriazines exhibit antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with bacterial membranes or inhibit essential bacterial enzymes. Specific derivatives have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains .
Case Study: Antiviral Efficacy
A study focusing on related benzotriazine compounds highlighted their ability to inhibit HIV replication in vitro. The research demonstrated that modifications to the benzotriazine structure could enhance antiviral potency and selectivity .
Case Study: Antimicrobial Properties
Another investigation evaluated the antimicrobial effects of benzotriazine derivatives against Mycobacterium tuberculosis. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting promising therapeutic potential .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Therapeutic Use | Efficacy |
|---|---|---|---|
| This compound | Benzotriazine core | Antiviral | Moderate |
| 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine | Imidazo core | Antimicrobial | High against Mtb |
| Benzamide Derivative | Aryl group | Antiviral | Low |
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key Observations:
Core Heterocycle Differences: The target compound and Analog 2 share the 1,2,3-benzotriazin-4-one core, whereas Analog 1 replaces this with a quinazolin-4-one fused to a benzotriazinone. This difference may influence binding specificity; quinazolinones are known for kinase inhibition, while benzotriazinones are explored as GPR139 modulators . Analog 3 retains the benzotriazinone core but substitutes the 3-position with a methoxyethyl group, enhancing polarity compared to the target's isobutyl group .
In contrast, Analog 2 uses a shorter acetamide chain with a 4-methoxyphenyl group, which may improve aqueous solubility .
Molecular Weight and Drug-Likeness :
- The target compound (MW 415.5) and its analogs fall within the acceptable range for small-molecule therapeutics (<500 Da). Analog 1 (MW 432.5) approaches the upper limit, which may affect pharmacokinetics.
Patent and Therapeutic Context
- GPR139 Modulation : The 1,2,3-benzotriazin-4-one scaffold is explicitly cited in patents as a GPR139 modulator for treating neurological and metabolic disorders . The target compound’s 4-phenylbutanamide substituent aligns with strategies to optimize ligand-receptor interactions in this class.
- Signaling Pathways : Analog 3 is associated with broad signaling pathways, including GPCRs and kinases, suggesting that substituent variation can redirect activity toward diverse targets .
Biological Activity
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and efficacy in various biological systems.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. The structure features a benzotriazine moiety which is known for its diverse biological activities.
Research indicates that compounds similar to this compound interact with specific biological targets. For instance, benzotriazine derivatives have been shown to modulate GPR139 receptors, which are implicated in various physiological processes including appetite regulation and mood disorders .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzotriazine derivatives. For example:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potency .
Antitumor Activity
Benzotriazine derivatives have been evaluated for their anticancer potential. In vitro studies reveal that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with IC50 values in the micromolar range .
Neuroprotective Effects
Recent findings suggest that certain benzotriazine derivatives exhibit neuroprotective effects in models of ischemia/reperfusion injury. These compounds showed a capacity to scavenge reactive oxygen species (ROS), thus reducing neuronal damage .
Case Studies
- Study on Antibacterial Efficacy : A series of 4-thiazolidinone derivatives were synthesized and tested against bacterial strains. The results indicated that some derivatives had comparable or superior activity compared to standard antibiotics like norfloxacin .
- Antitumor Activity Evaluation : In a study assessing the antiproliferative effects of various benzotriazine derivatives on human cancer cell lines, it was found that specific modifications to the benzotriazine structure enhanced cytotoxicity against targeted cancer cells .
Data Tables
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide?
Methodological Answer:
- Stepwise Reaction Optimization : Prioritize controlling reaction temperatures and solvent polarity during cyclization and coupling steps, as these significantly impact yield and purity. For example, anhydrous conditions may be required for amide bond formation to avoid hydrolysis .
- Catalyst Selection : Screen catalysts (e.g., Pd-based or organocatalysts) for regioselective functionalization, particularly in heterocyclic benzotriazinone formation.
- Purification : Use gradient elution in preparative HPLC to isolate intermediates, ensuring minimal cross-contamination.
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer:
- Spectroscopic Triangulation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, -NMR can resolve methylpropyl substituents (δ 1.0–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
- X-ray Crystallography : If single crystals are obtainable, crystallographic data provides definitive confirmation of stereochemistry and bond angles.
Advanced Research Questions
Q. How can computational methods streamline reaction pathway design for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and thermodynamic stability of intermediates. ICReDD’s approach integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent-free cyclization) .
- Machine Learning : Train models on existing reaction databases to predict regioselectivity in benzotriazinone functionalization, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- In Silico–In Vitro Feedback Loop : Perform molecular docking to identify binding affinities (e.g., kinase inhibition) and validate with dose-response assays. Discrepancies may arise from assay conditions (e.g., buffer pH or cell line variability) .
- Meta-Analysis : Apply statistical frameworks (e.g., hierarchical Bayesian models) to reconcile conflicting datasets, accounting for covariates like impurity levels or solvent residues .
Q. How can researchers assess the compound’s stability under environmental or physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to UV light, humidity, and oxidative buffers (e.g., HO) while monitoring degradation via LC-MS. Atmospheric chemistry models (e.g., DOE’s scavenging studies) can predict environmental persistence .
- Metabolic Stability Assays : Use liver microsomes or hepatocyte incubations to identify cytochrome P450-mediated oxidation hotspots .
Q. What advanced techniques enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Fragment-Based Design : Systematically replace the methylpropyl or phenylbutanamide groups with bioisosteres (e.g., trifluoromethyl or pyridyl) and evaluate potency shifts using SPR (surface plasmon resonance) .
- Free Energy Perturbation (FEP) : Compute binding energy changes for substituent modifications in target binding pockets, validated by IC measurements .
Q. How can researchers optimize pharmacokinetic properties without compromising activity?
Methodological Answer:
- Lipophilicity Tuning : Modify logP via substituent polarity (e.g., introducing hydroxyl or amine groups) while monitoring solubility via shake-flask assays .
- Membrane Permeability : Use artificial membrane assays (PAMPA) or Caco-2 cell models to balance absorption and efflux pump interactions .
Cross-Disciplinary Method Integration
Q. How can chemical engineering principles improve scalable synthesis?
Methodological Answer:
- Reactor Design : Apply CRDC subclass RDF2050112 (reaction fundamentals) to optimize heat/mass transfer in continuous-flow reactors, minimizing exothermic risks during benzotriazinone formation .
- Membrane Separation : Use CRDC subclass RDF2050104 (membrane technologies) for solvent recovery or byproduct removal, enhancing green chemistry metrics .
Q. What interdisciplinary approaches enhance mechanistic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
